6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazine core linked to a cyclobutylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through the cyclization of appropriate precursors, such as ortho-aminophenols with aldehydes or ketones under acidic conditions.
Attachment of the Piperazine Moiety: The cyclobutylpiperazine moiety can be introduced via nucleophilic substitution reactions. For instance, a halogenated benzoxazine intermediate can react with 4-cyclobutylpiperazine under basic conditions to form the desired product.
Final Assembly: The final step involves the coupling of the benzoxazine and piperazine intermediates, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazine core, potentially opening the ring structure and forming amine derivatives.
Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives from the benzoxazine core.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent. Studies are ongoing to determine its efficacy and safety in various disease models.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials, particularly those requiring specific structural features provided by the benzoxazine and piperazine moieties.
Mechanism of Action
The mechanism of action of 6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzoxazine core can interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one
- 6-[(4-phenylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one
- 6-[(4-ethylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one
Uniqueness
Compared to similar compounds, 6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, potentially leading to improved therapeutic profiles.
Properties
IUPAC Name |
6-[(4-cyclobutylpiperazin-1-yl)methyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-17-12-22-16-5-4-13(10-15(16)18-17)11-19-6-8-20(9-7-19)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURWNDOVKWIWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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